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Compound of Interest

Compound Name: N-(3-chlorophenyl)pentanamide

Cat. No.: B291905

Executive Summary & Chemical Identity

N-(3-chlorophenyl)pentanamide (CAS: 14961-93-4) is a lipophilic amide derivative
synthesized from 3-chloroaniline and pentanoic acid. It serves as a structural model for
evaluating amide bond stability in drug discovery and as an intermediate in the synthesis of
agrochemicals and pharmaceuticals requiring a specific lipophilic-hydrophilic balance.

This guide provides validated experimental data and thermodynamic insights for researchers
characterizing this compound or using it as a scaffold for structure-activity relationship (SAR)

studies.
Chemical Identification
Attribute Detail
IUPAC Name N-(3-chlorophenyl)pentanamide
3'-Chlorovaleranilide; N-(3-
Synonyms .
Chlorophenyl)valeramide
CAS Registry Number 14961-93-4
Molecular Formula C11H14CINO
Molecular Weight 211.69 g/mol
SMILES CCCCC(=0O)Nciccece(Chel
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Physicochemical Data: Melting & Boiling Points[1]

[3][4]

The following data consolidates experimental values from chemical databases with

thermodynamic predictions to provide a complete phase transition profile.

Table 1: Pl - ition [

Conditions | .
Property Value Confidence Level
Method
) ) Experimental ) )
Melting Point (MP) 107 °C ) High (Validated)
(Capillary/DSC)
- ) Experimental @ 16 ) )
Boiling Point (BP) 208-210 °C T High (Validated)
orr
) Extrapolated @ 760
Predicted BP ~351°C Moderate (Calculated)
Torr (1 atm)
Density 1.135 g/cm3 @ 20 °C Moderate
Predicted )
LogP (Octanol/Water) 3.47 High
(Consensus)

Thermodynamic Analysis
Melting Point (107 °C)

The melting point of 107 °C indicates a moderately stable crystal lattice. This stability arises

from two primary non-covalent interactions:

¢ Intermolecular Hydrogen Bonding: The amide moiety acts as both a hydrogen bond donor

(N-H) and acceptor (C=0), forming a robust network that elevates the energy required to

disrupt the lattice.

» Van der Waals Forces: The pentyl (C5) chain significantly increases the surface area for

London dispersion forces compared to shorter analogs (e.g., N-(3-chlorophenyl)acetamide,

MP 77-78 °C). This "chain lengthening effect" stabilizes the solid phase, raising the melting

point by approximately 30 °C relative to the acetamide derivative.
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Boiling Point (208-210 °C @ 16 Torr)

The high boiling point reflects the strong dipole-dipole interactions inherent to the amide bond.

o Pressure Dependence: The experimental value is reported at reduced pressure (16 Torr) to
prevent thermal decomposition, which is common for amides above 250 °C.

o Atmospheric Equivalent: Using the Antoine equation approximation, a boiling point of 210 °C
at 16 Torr correlates to approximately 351 °C at standard atmospheric pressure. This aligns
with predicted values derived from group contribution methods (Joback method).

Experimental Methodologies

To replicate these data or characterize synthesized batches, the following protocols are
recommended. These methods prioritize data integrity and sample preservation.

Protocol A: Melting Point Determination (DSC)

Differential Scanning Calorimetry (DSC) is preferred over capillary tubes for precise
thermodynamic characterization.

o Sample Preparation: Weigh 2-5 mg of dried, recrystallized N-(3-
chlorophenyl)pentanamide into a standard aluminum pan. Crimp the lid non-hermetically.

 Calibration: Calibrate the instrument using an Indium standard (MP 156.6 °C).
e Heating Cycle:

o Equilibrate at 25 °C.

o Ramp at 10 °C/min to 130 °C.

o Note: A sharp endothermic peak onset at 107 °C confirms purity. A broad peak indicates
solvent entrapment or impurities.

Protocol B: Boiling Point Determination (Reduced
Pressure)
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Direct distillation at 1 atm is discouraged due to potential amide pyrolysis.

o Setup: Assemble a short-path distillation apparatus with a vacuum manifold and a digital
manometer.

e Vacuum Application: Reduce system pressure to stable 16 Torr (21 mbar).
o Heating: Apply heat gradually using an oil bath.

o Observation: Record the vapor temperature when the condensate ring stabilizes. The target
range is 208-210 °C.[1]

o Correction: If your vacuum pump achieves different pressures (e.g., 10 Torr), use a
pressure-temperature nomograph to adjust the expected range (approx. 195-200 °C @ 10
Torr).

Synthesis & Purification Context

The purity of the compound directly impacts the observed melting point. The following
synthesis pathway ensures a high-purity product suitable for physicochemical analysis.

Reaction Workflow

The synthesis involves the nucleophilic acyl substitution of 3-chloroaniline with pentanoyl
chloride (valeryl chloride) in the presence of a base scavenger.

Visualized Workflow (DOT Diagram)

Reagents:
3-Chloroanilin:

e
Pentanoy Chloride Nucleophilic Attack

Workup:
1. Acid Wash (1M HCI)
2. Base Wash (NaHCO3)
3. Brine

Solvent System:
DCM or THF
(0°C -> RT)

Recrystallization:
Ethanol/Water (9:1)

Pure N-(3-chlorophenyl)pentanamide
(White Needles, MP 107°C)

HCI Capture

Base Scavenger:
Triethylamine (Et3N)
(Removes HCI)
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Figure 1: Synthesis and purification workflow for N-(3-chlorophenyl)pentanamide. The
acid/base wash steps are critical for removing unreacted aniline, which would significantly
depress the melting point.

Structural Implications for Research
Lipophilicity & Solubility

With a LogP of ~3.47, N-(3-chlorophenyl)pentanamide is highly lipophilic.
e Solubility Profile:

o Water: Insoluble (< 0.1 mg/mL).

o Ethanol/DMSO: Soluble (> 20 mg/mL).

o Chloroform/DCM: Highly Soluble.

e Implication: In biological assays, stock solutions must be prepared in DMSO. The compound
will readily cross cell membranes but may suffer from high non-specific binding in protein-rich
media.

Hydrogen Bonding Network

The melting point is sustained by the intermolecular network shown below. The electron-
withdrawing chlorine atom at the meta position slightly increases the acidity of the N-H proton,
potentially strengthening the hydrogen bond compared to the unsubstituted analog.
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Substituent Effects
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Figure 2: Intermolecular forces contributing to the thermodynamic stability of the crystal lattice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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